Ethyl 4-(2-hydroxybutoxy)benzoate
Description
Significance of Benzoate (B1203000) Ester Scaffolds in Contemporary Chemical Research
Benzoate esters are a cornerstone in modern chemical research, serving as a fundamental scaffold in both medicinal chemistry and materials science. Their aromatic ring and ester functionality provide a rigid framework that can be readily modified, allowing for the fine-tuning of biological activity and material properties.
In the realm of drug discovery, benzoate ester scaffolds are integral to the development of novel therapeutic agents. Researchers have successfully designed and synthesized new serinol-derived benzoic acid esters that act as potent inhibitors of human adenovirus (HAdV) infections. nih.gov Certain derivatives from these studies demonstrated inhibitory concentrations in the low micromolar range, proving more effective than existing antiviral drugs like cidofovir. nih.gov Furthermore, 2,5-substituted benzoic acid scaffolds have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov The ability of these scaffolds to mimic natural protein interactions makes them valuable tools in cancer therapy research. nih.gov
In materials science, benzoate esters are being explored for their potential in advanced technologies. researchgate.net Novel functional materials incorporating a methyl benzoate acceptor unit have been synthesized and shown to possess promising charge transfer characteristics and tunable photophysical properties. researchgate.net These findings suggest their applicability in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the versatility of the benzoate core as a platform for creating innovative materials. researchgate.net The chemical structure, which often includes a benzoic acid moiety linked to other ring systems, contributes to their unique chemical and physical properties. ontosight.ai
Overview of Hydroxyalkoxy Functional Group Incorporation in Organic Compounds
The incorporation of a hydroxyalkoxy functional group—a chain containing both an ether linkage and a hydroxyl group—is a key strategy in synthetic chemistry to modify the properties of organic molecules. libretexts.orgnih.gov The hydroxyl (-OH) group, in particular, is one of the most important functional groups in organic chemistry, as it can dramatically alter a molecule's polarity, solubility, and reactivity. libretexts.org
The presence of a hydroxyl group introduces the capacity for hydrogen bonding, which can significantly impact a substance's physical state, boiling point, and solubility in polar solvents like water. nih.gov In the context of an alkoxy chain, the hydroxyl group's position is crucial and can influence the molecule's conformational structure and reaction mechanisms. nsf.gov For instance, intramolecular hydrogen bonding in hydroxyalkoxy radicals can stabilize transition states, affecting reaction pathways in atmospheric and combustion chemistry. nih.gov
From a synthetic standpoint, hydroxyl groups are versatile handles for further chemical transformations. nih.gov They can be converted into a variety of other functional groups or used as a point of attachment for conjugating other molecular fragments. nih.gov The synthesis of compounds containing these groups can be achieved through methods like the alkoxylation of carboxylic acids, where alkylene oxides react to form hydroxyl-containing ether linkages. google.com This functionalization is critical in producing a wide range of commercially important chemicals, including surfactants, plasticizers, and components for polyurethane production. google.com
Current Research Landscape and Academic Relevance of Ethyl 4-(2-hydroxybutoxy)benzoate
While the broader classes of benzoate esters and compounds with hydroxyalkoxy moieties are well-researched, specific literature on this compound is not abundant, suggesting it is a novel or less-common compound. Its academic relevance, therefore, stems from its potential as a new chemical entity combining the established benefits of its constituent parts.
The structure merges the well-documented benzoate ester core with a 2-hydroxybutoxy side chain. This particular side chain is of interest as it introduces a chiral center (at the carbon bearing the hydroxyl group), meaning the compound can exist as different stereoisomers (R and S enantiomers). This chirality could be significant in biological applications where stereochemistry often dictates molecular recognition and activity.
Based on the known applications of structurally similar compounds, this compound holds potential in several areas. The presence of the hydroxyl and ether groups suggests it could serve as an effective emollient or moisturizing agent in personal care products, similar to other hydroxy-functionalized benzoates. ontosight.ai Furthermore, the combination of the benzoate structure, known for its biological activity, with a flexible, polar side chain makes it an interesting candidate for screening in drug discovery programs. For example, other functionalized benzoates have shown activity as juvenile hormone analogues in insects. nih.gov
The compound's physical properties, such as its polarity and potential as a hydrogen bond donor and acceptor, also suggest possible applications in materials science, for instance, as a specialty solvent, a plasticizer, or a monomer for the synthesis of new polyesters with tailored properties.
Below are the predicted and known properties of this compound and its parent compound, Ethyl 4-hydroxybenzoate (B8730719).
| Property | Value (this compound) | Value (Ethyl 4-hydroxybenzoate) |
| Molecular Formula | C13H18O4 | C9H10O3 wikipedia.org |
| Molecular Weight | 238.28 g/mol (Predicted) | 166.176 g/mol wikipedia.org |
| IUPAC Name | This compound | Ethyl 4-hydroxybenzoate wikipedia.org |
| Boiling Point | Predicted: >300 °C | 297 to 298 °C wikipedia.org |
| Melting Point | Predicted: <100 °C | 115 to 118 °C wikipedia.org |
| Solubility | Predicted to have moderate solubility in water | Slightly soluble in water cymitquimica.comfishersci.com |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Colorless to pale yellow liquid or white crystalline powder cymitquimica.comfishersci.com |
Structure
3D Structure
Properties
CAS No. |
56220-20-3 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxybutoxy)benzoate |
InChI |
InChI=1S/C13H18O4/c1-3-11(14)9-17-12-7-5-10(6-8-12)13(15)16-4-2/h5-8,11,14H,3-4,9H2,1-2H3 |
InChI Key |
DTRIBEPATDWLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)C(=O)OCC)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Analytical Characterization of Ethyl 4 2 Hydroxybutoxy Benzoate
Chromatographic Analysis Methodologies
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like benzoate (B1203000) esters. In a typical setup for a related compound such as Ethyl 4-hydroxybenzoate (B8730719), a reversed-phase (RP-HPLC) method is frequently employed. This involves a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase.
The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. For benzoate esters, a mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (composition varies over time) can be used to achieve optimal separation of the main compound from any impurities or degradation products. chemspider.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the benzoate structure provides strong chromophores. nih.gov
A hypothetical analysis for Ethyl 4-(2-hydroxybutoxy)benzoate would involve developing a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential process impurities (e.g., starting materials like Ethyl 4-hydroxybenzoate or by-products). The retention time would be a key identifier under specific conditions.
Hypothetical HPLC Purity Analysis Data
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Retention Time | Not Available |
| Purity | Not Available |
Gas Chromatography (GC) for Volatile Species and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While larger molecules like this compound may require derivatization to increase volatility, the parent compound, Ethyl 4-hydroxybenzoate, is amenable to GC analysis. nist.govt3db.ca This method is particularly useful for monitoring the progress of a synthesis reaction by quantifying the disappearance of volatile reactants and the appearance of the product.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis of organic compounds. For Ethyl 4-hydroxybenzoate, a purity of ≥99.0% can be confirmed by GC. nist.govt3db.ca
Hypothetical GC Reaction Monitoring Data
| Compound | Retention Time (min) | Area % (at t=0h) | Area % (at t=xh) |
|---|---|---|---|
| Ethyl 4-hydroxybenzoate | Not Available | 100 | <1 |
| 1-bromo-2-butanol (B1268025) | Not Available | 100 | <1 |
| This compound | Not Available | 0 | >95 |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
For related compounds, such as a Schiff base derivative of benzocaine, single-crystal X-ray diffraction analysis reveals detailed structural information. For instance, it can determine the crystal system (e.g., monoclinic), space group (e.g., P21/c), and unit cell dimensions. This information is crucial for understanding the material's physical properties. While crystal structure data for the specific target compound is not found, studies on similar molecules like ethyl p-hydroxybenzoate have successfully employed techniques like the vertical Bridgman method to grow single crystals for such analysis.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈O₄ |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |
| Volume (V) | Not Available |
| Z | Not Available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition calculated from the molecular formula. It serves as a crucial check for the purity and identity of a synthesized compound.
For example, the characterization of a benzimidazole (B57391) derivative, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, included elemental analysis to confirm its composition. The results showed a close match between the calculated and found percentages for Carbon, Hydrogen, and Nitrogen. For this compound (C₁₃H₁₈O₄), the theoretical composition would be:
Carbon: 65.53%
Hydrogen: 7.61%
Oxygen: 26.86%
An experimental result from elemental analysis would be expected to match these values within a narrow margin of error (typically ±0.4%).
Hypothetical Elemental Analysis Data
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 65.53 | Not Available |
| Hydrogen (H) | 7.61 | Not Available |
Mechanistic Studies of Chemical Reactions Involving Ethyl 4 2 Hydroxybutoxy Benzoate
Elucidation of Synthesis Reaction Mechanisms (e.g., Etherification, Esterification)
The synthesis of Ethyl 4-(2-hydroxybutoxy)benzoate is typically achieved through a sequential process involving esterification followed by etherification. This multi-step approach allows for the precise construction of the molecule from readily available starting materials.
The primary route begins with the Fischer-Speier esterification of 4-hydroxybenzoic acid with ethanol (B145695). youtube.comnih.gov This acid-catalyzed reaction converts the carboxylic acid group into an ethyl ester, yielding Ethyl 4-hydroxybenzoate (B8730719) (a well-known compound also called ethylparaben). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by ethanol forms a tetrahedral intermediate, which then eliminates a water molecule to form the final ester product.
The second crucial step is a Williamson ether synthesis . mdpi.com In this reaction, the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate is deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then reacts with a suitable four-carbon electrophile, like 1-bromo-2-butanol (B1268025) or, more commonly, 1,2-epoxybutane (B156178) (butylene oxide), via an SN2 reaction. The use of 1,2-epoxybutane results in the nucleophilic attack on the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired 2-hydroxybutoxy side chain. Phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between the aqueous and organic phases. mdpi.com
A summary of the synthetic pathway is presented below:
| Step | Reaction Type | Reactants | Key Reagents & Conditions | Product |
| 1 | Fischer Esterification | 4-hydroxybenzoic acid, Ethanol | Sulfuric Acid (catalyst), Heat | Ethyl 4-hydroxybenzoate |
| 2 | Williamson Ether Synthesis | Ethyl 4-hydroxybenzoate, 1,2-Epoxybutane | Potassium Carbonate (base), DMF (solvent), Heat | This compound |
Investigation of Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes, such as heat and light.
Thermal Degradation Mechanisms
The thermal stability of this compound is dictated by the strength of its constituent bonds, primarily the ester and ether linkages. When subjected to high temperatures, the compound undergoes thermal decomposition. nih.gov Studies on related compounds, such as poly(ethyl acrylate) and other esters, indicate that the degradation process often involves chain scission and the elimination of volatile products. mdpi.comscilit.com
For this compound, the likely initial sites of degradation are the ester and ether bonds. The ester group can undergo pyrolysis, potentially leading to the formation of 4-(2-hydroxybutoxy)benzoic acid and ethylene (B1197577) through a mechanism involving a six-membered ring transition state. The ether bond can also cleave, generating ethyl 4-hydroxybenzoate and a butene-diol or related C4 fragment. The presence of the hydroxyl group on the butoxy chain may also influence the degradation pathway, potentially facilitating intramolecular reactions or dehydration at elevated temperatures. For instance, ethylparaben (B1671687) (Ethyl 4-hydroxybenzoate), a structurally similar compound, is known to decompose when heated, emitting acrid smoke and fumes. nih.gov
Photochemical Degradation Pathways
Photochemical degradation involves the absorption of light energy, leading to the excitation of electrons and subsequent chemical reactions. The benzene (B151609) ring in this compound is the primary chromophore, absorbing ultraviolet (UV) radiation. Upon absorption of a photon, the molecule can be promoted to an excited singlet or triplet state.
The degradation can proceed through several pathways:
Photo-hydrolysis: The excited state of the ester may be more susceptible to hydrolysis, leading to the formation of 4-(2-hydroxybutoxy)benzoic acid and ethanol.
Photo-Fries Rearrangement: A characteristic reaction of phenolic esters, where the ester group migrates to the ortho or para positions of the benzene ring to form hydroxyketones. However, since the para position is already substituted, migration would occur at the ortho position.
Ether Bond Cleavage: The excited aromatic ring can facilitate the cleavage of the C-O bond of the ether linkage, generating radical intermediates which can then undergo further reactions with oxygen or other molecules.
Stereochemical Investigations: Enantioselective and Diastereoselective Processes
The chemical structure of this compound contains a chiral center at the second carbon of the butoxy chain (the carbon atom bearing the hydroxyl group). This gives rise to two enantiomers: (R)-Ethyl 4-(2-hydroxybutoxy)benzoate and (S)-Ethyl 4-(2-hydroxybutoxy)benzoate.
The synthesis described in section 5.1, using an achiral starting material like 1,2-epoxybutane, will result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. To obtain a single enantiomer (an enantiopure compound), an enantioselective synthesis is required.
Such syntheses can be achieved using several strategies:
Chiral Pool Synthesis: Starting from an enantiopure four-carbon building block, such as (R)- or (S)-1,2-epoxybutane.
Asymmetric Catalysis: Using a chiral catalyst to direct the reaction between Ethyl 4-hydroxybenzoate and the epoxide, favoring the formation of one enantiomer over the other. This is a common strategy in modern organic synthesis.
Biocatalysis: Employing enzymes, such as reductases or lipases, that exhibit high stereoselectivity. For example, recombinant diketoreductases have been used for the enantioselective synthesis of similar chiral hydroxy esters like ethyl (S)-2-hydroxy-4-phenylbutyrate, demonstrating the potential of biocatalysis in producing enantiopure molecules. researchgate.net
The stereochemistry of the molecule is crucial as the biological activity and physical properties (e.g., interaction with other chiral molecules, optical rotation) of the (R) and (S) enantiomers can differ significantly.
Substituent Effects on Reactivity and Selectivity in Benzoate (B1203000) Esters
The reactivity of the ester group in this compound is influenced by the electronic properties of the substituent at the para-position of the benzoate ring. In this case, the substituent is the 2-hydroxybutoxy group (-OCH₂CH(OH)CH₂CH₃).
This alkoxy group acts as an electron-donating group (EDG) through resonance, where the lone pairs on the ether oxygen can delocalize into the benzene ring. This increases the electron density on the ring and, importantly, at the carbonyl carbon of the ester group. The effect of such substituents on reaction rates is often quantified using the Hammett equation, which relates reaction rates to the substituent's electronic parameter (σ). researchgate.net
The key implications of the electron-donating alkoxy group are:
Decreased Electrophilicity of the Carbonyl Carbon: By donating electron density, the substituent reduces the partial positive charge on the carbonyl carbon. This makes the ester less reactive towards nucleophilic attack compared to unsubstituted ethyl benzoate or benzoates with electron-withdrawing groups.
The table below shows Hammett constants (σp) for various para-substituents, illustrating the electronic effect. A negative σp value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.
| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Ester Hydrolysis Rate (relative to H) |
| -NO₂ (Nitro) | 0.78 | Strongly Electron-Withdrawing | Increases |
| -Cl (Chloro) | 0.23 | Weakly Electron-Withdrawing | Increases |
| -H (Hydrogen) | 0.00 | Neutral (Reference) | Reference Rate |
| -CH₃ (Methyl) | -0.17 | Electron-Donating | Decreases |
| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating | Decreases |
| -O-R (Alkoxy, e.g., 2-hydroxybutoxy) | ~ -0.2 to -0.3 | Strongly Electron-Donating | Decreases |
As shown, the alkoxy group has a negative σp value, signifying its electron-donating character and its deactivating effect on the reactivity of the ester towards nucleophiles.
Derivatization and Functionalization Strategies for Ethyl 4 2 Hydroxybutoxy Benzoate
Synthesis of Novel Analogs with Modified Alkoxy Chains
The modification of the alkoxy chain in benzoate (B1203000) compounds is a common strategy to alter their physicochemical properties. While direct modification of the 2-hydroxybutoxy chain of the title compound is not widely reported, analogous syntheses starting from ethyl 4-hydroxybenzoate (B8730719) demonstrate the principles of alkoxy chain modification.
One prominent method for attaching and modifying alkoxy chains is the Williamson etherification synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, novel analogs of ethyl 4-hydroxybenzoate have been synthesized by reacting it with various alkyl halides to introduce new, functionalized alkoxy chains.
A specific example is the synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate. mdpi.com In this multi-step synthesis, 11-bromoundecanoic acid is first converted to its hexylamide derivative. This is followed by a Williamson etherification reaction with ethyl 4-hydroxybenzoate in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide in dimethylformamide (DMF) at 65 ± 5 °C for 10 hours. mdpi.com This results in an analog with a long, amide-functionalized alkoxy chain.
Another example involves the synthesis of β-resorcylic acid esters, which share structural similarities. The synthesis of (R)-Ethyl 2,4-dihydroxy-6-(8-hydroxynonyl)benzoate was achieved from ethyl acetoacetate. A key step in this synthesis is a cross-metathesis reaction, which is a powerful method for forming carbon-carbon double bonds and can be used to introduce or modify side chains. researchgate.net
The table below summarizes the synthesis of an analog with a modified alkoxy chain starting from ethyl 4-hydroxybenzoate.
Table 1: Synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate mdpi.com
| Reactants | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethyl 4-hydroxybenzoate, 11-bromoundecanoic acid hexylamide | Potassium carbonate, Tetrabutylammonium bromide | DMF | 65 ± 5 °C, 10 h | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate |
Chemical Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)
The secondary hydroxyl group in the 2-hydroxybutoxy chain of Ethyl 4-(2-hydroxybutoxy)benzoate is a prime target for chemical modification through reactions like esterification and etherification. These modifications can significantly alter the compound's polarity, solubility, and biological activity.
Esterification: This reaction involves the condensation of the hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. This process is often catalyzed by a strong acid. The esterification of the hydroxyl group would introduce a second ester functionality into the molecule, creating a diester. This can be used to attach a wide variety of acyl groups, thereby systematically modifying the molecule's properties.
Etherification: As discussed in the previous section, etherification, particularly the Williamson ether synthesis, is a key method for modifying hydroxyl groups. This involves converting the hydroxyl group into an alkoxide and reacting it with an alkyl halide. This would transform the secondary alcohol into an ether, which can introduce a range of alkyl or aryl groups. For example, reacting the hydroxyl group with a methylating agent would yield the corresponding methoxy (B1213986) derivative.
The synthesis of potential metabolites of related compounds, such as ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, has involved modifications that are analogous to the esterification and etherification of a hydroxyl group. researchgate.net
The table below outlines the general strategies for modifying the hydroxyl group.
Table 2: General Strategies for Hydroxyl Group Modification
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, Acid catalyst | Diester |
| Etherification | Alkyl halide, Base | Ether |
Functionalization of the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These modifications can influence the electronic properties of the molecule and introduce new functionalities for further derivatization.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a common functionalization reaction. The nitration of ethyl benzoate, a closely related compound, has been studied using nitric acid in acetic acid with sulfuric acid as a catalyst. acs.org This reaction typically yields a mixture of ortho, meta, and para isomers, with the meta and para products often being favored. The resulting nitro group can then be reduced to an amino group, providing a handle for further synthetic transformations. For instance, the formation of Ethyl m-Nitrobenzoate and Ethyl p-Nitrobenzoate has been documented. chegg.com
Nitrosation: The introduction of a nitroso group (-NO) is another possible functionalization. PubChem contains an entry for Ethyl 4-hydroxy-3-nitrosobenzoate, indicating that nitrosation of ethyl 4-hydroxybenzoate at the position ortho to the hydroxyl group is a known transformation. nih.gov
Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br, -I) onto the aromatic ring can also be achieved through electrophilic aromatic substitution. These halogenated derivatives can serve as intermediates in cross-coupling reactions to form more complex molecules.
The table below summarizes common aromatic ring functionalization reactions.
Table 3: Aromatic Ring Functionalization Reactions
| Reaction Type | Reagents | Functional Group Introduced | Potential Product from Ethyl 4-hydroxybenzoate |
|---|---|---|---|
| Nitration | Nitric acid, Sulfuric acid | -NO2 | Ethyl 4-hydroxy-3-nitrobenzoate |
| Nitrosation | Nitrous acid | -NO | Ethyl 4-hydroxy-3-nitrosobenzoate |
| Halogenation | Halogen, Lewis acid | -X (Cl, Br, I) | Ethyl 3-halo-4-hydroxybenzoate |
Derivatization for Enhanced Analytical Performance (e.g., Chromatographic Resolution, Detection Sensitivity)
For the analysis of this compound and its analogs, particularly at low concentrations, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. The primary targets for derivatization are the polar hydroxyl and carboxyl groups.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, polar compounds like those containing hydroxyl groups need to be derivatized to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.netuniv-lyon1.fr This derivatization reduces the polarity of the analyte, leading to improved peak shape and resolution in GC. nih.gov Dual derivatization, involving both methylation and silylation, can also be used to determine the number of reactive hydroxyl groups in a molecule. nih.govtandfonline.com
High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization can be used to enhance the detectability of compounds that lack a strong chromophore or fluorophore. sci-hub.senih.gov For carboxylic acids and phenols, derivatization can also improve retention on reversed-phase columns. sci-hub.se Reagents that introduce a fluorescent tag, such as dansyl chloride, can significantly increase the sensitivity of detection by fluorescence detectors. researchgate.net For mass spectrometric detection in HPLC-MS, derivatization can improve ionization efficiency. nih.gov
The table below presents common derivatization strategies for enhancing the analytical performance of phenolic and carboxylic compounds.
Table 4: Derivatization for Enhanced Analytical Performance
| Analytical Technique | Derivatization Strategy | Reagent Examples | Purpose |
|---|---|---|---|
| GC-MS | Silylation | BSTFA, MTBSTFA | Increase volatility and thermal stability, improve peak shape. nih.govresearchgate.netuniv-lyon1.fr |
| HPLC-UV/Fluorescence | Fluorescent labeling | Dansyl chloride | Enhance detection sensitivity. researchgate.net |
| HPLC-MS | Ionization enhancement | Various reagents | Improve ionization efficiency for better sensitivity. nih.gov |
Advanced Research Applications of Ethyl 4 2 Hydroxybutoxy Benzoate and Analogs in Materials Science and Chemical Systems
Polymer Chemistry and Engineering
The dual functionality of hydroxyalkoxy benzoates, possessing both a hydroxyl group and an ester, makes them valuable precursors in polymer synthesis. Their structure allows for their incorporation into polyester (B1180765) backbones, influencing the final material's properties, from mechanical strength and thermal stability to biodegradability.
Monomeric Precursors for Step-Growth Polyester Synthesis
Ethyl 4-(2-hydroxybutoxy)benzoate and similar hydroxyalkoxy benzoates are key building blocks in the synthesis of polyesters through step-growth polymerization. libretexts.orglibretexts.org This method involves the sequential reaction of monomers, such as diols and dicarboxylic acids or their derivatives, to form dimers, trimers, and eventually long polymer chains. libretexts.orgyoutube.com The synthesis of biobased polyesters, in particular, has gained significant attention as a sustainable alternative to petroleum-based plastics. mdpi.comrug.nl In this context, monomers derived from renewable resources are polymerized to create materials with a reduced environmental footprint. mdpi.com
The general scheme for polyester synthesis can involve the polycondensation of diols with diacids/diesters or the ring-opening polymerization of cyclic monomers. mdpi.com Hydroxyester monomers like this compound can participate in these reactions, contributing to the polymer's final structure and properties. researchgate.net The synthesis of fully biobased polyesters often utilizes monomers derived from biomass, such as 2,5-furandicarboxylic acid (FDCA), which can be combined with various diols to produce polymers with high thermal stability and mechanical strength. mdpi.comwhiterose.ac.uk
Influence on Polymer Microstructure and Regioregularity
The incorporation of asymmetric monomers, such as this compound, into a polymer chain introduces the concept of regioregularity. libretexts.org Regioregularity refers to the specific orientation of monomer units within the polymer backbone. For a monosubstituted monomer, different arrangements are possible:
Isotactic: All substituent groups are on the same side of the polymer chain. libretexts.org
Syndiotactic: Substituent groups alternate regularly from one side of the chain to the other. libretexts.org
Atactic: Substituent groups are arranged randomly. libretexts.org
The regioregularity of a polymer has a profound impact on its physical properties. Stereoregular polymers, such as isotactic and syndiotactic polypropylene, exhibit higher crystallinity and, consequently, improved mechanical properties and higher melting points compared to their atactic counterparts. libretexts.org The control of regioregularity during polymerization, often achieved through the use of specialized catalysts, is a critical area of research for developing high-performance polymers. libretexts.org In the context of polyesters derived from asymmetric monomers, the sequence of monomer addition influences the polymer's ability to pack into ordered crystalline structures, thereby affecting its thermal and mechanical behavior. acs.orgacs.org
Structure-Property Relationships in Biobased Polyester Materials
The properties of biobased polyesters are intricately linked to their chemical structure. By carefully selecting the monomeric units, researchers can tune the material's characteristics to suit specific applications. researchgate.net For instance, the incorporation of rigid aromatic rings, such as the benzoate (B1203000) group in this compound, generally enhances the thermal stability and mechanical strength of the polyester. mdpi.comresearchgate.net Conversely, flexible aliphatic chains, like the butoxy group, can improve the polymer's flexibility and processability. researchgate.net
The length of the aliphatic spacer in both the diol and diacid components plays a crucial role in determining the polymer's thermal properties. researchgate.net Generally, increasing the length of the aliphatic chain leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) due to increased chain mobility. researchgate.net The introduction of bulky side groups or comonomers can disrupt chain packing and reduce crystallinity, leading to more amorphous materials with different mechanical properties. nih.gov
Below is a table summarizing the thermal properties of various biobased polyesters, illustrating the impact of monomer composition on these characteristics.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Thermal Decomposition Temperature (Td,5%) (°C) |
| Poly(hexamethylene 2,5-furandicarboxylate) (PHF) | 7 | 145 | >375 nih.gov |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | ~77 | ~214 | - |
| Poly(propylene terephthalate) (PPT) | - | - | 390 mdpi.com |
| Poly(sinapinic acid-alt-ricinoleic acid) | 24 | - | - |
| Poly(ferulic acid-alt-ricinoleic acid) | -4 | - | - |
| Poly(coumaric acid-alt-ricinoleic acid) | -15 | - | - |
| Poly(hexamethylene succinate) (PHS) | -47.4 | 53.4 | - |
This table presents data from various sources for comparative purposes. mdpi.commdpi.comresearchgate.netnih.govnih.gov
Biodegradation Studies of Related Aliphatic-Aromatic Copolyesters in Non-Biological Contexts
The degradation of polyesters can occur through both biotic and abiotic pathways. researchgate.net Abiotic degradation, particularly hydrolysis, is a key process that breaks down the ester linkages in the polymer chain without the involvement of microorganisms. researchgate.netresearchgate.net This process is influenced by factors such as temperature, pH, and the polymer's chemical structure and crystallinity. researchgate.netnih.gov
Aliphatic-aromatic copolyesters are designed to combine the mechanical strength of aromatic polyesters with the biodegradability of aliphatic polyesters. nih.gov The rate of abiotic hydrolysis is dependent on the accessibility of the ester bonds to water molecules. nih.gov The crystalline regions of a polymer are generally more resistant to hydrolysis than the amorphous regions. researchgate.net Therefore, factors that affect crystallinity, such as the monomer composition and regioregularity, also influence the degradation rate. nih.gov Studies have shown that the degradation of these copolyesters can lead to the formation of smaller, water-soluble oligomers and monomers. researchgate.netcabidigitallibrary.org The degradation of some polyesters can be accelerated by crosslinking, although this can also lead to increased brittleness. elsevierpure.com
Liquid Crystal Research and Soft Matter Applications
The unique molecular shape of certain organic molecules, including some analogs of this compound, allows them to exhibit intermediate phases of matter between the crystalline solid and the isotropic liquid states. These are known as liquid crystal phases.
Investigation of Mesogenic Properties and Phase Transitions
Molecules that can form liquid crystal phases are called mesogens. Their ability to self-assemble into ordered structures on a molecular level, while still retaining fluid-like properties, is the basis for their application in displays and other soft matter technologies. The transition between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid) occurs at specific temperatures and can be studied using techniques like differential scanning calorimetry (DSC). nih.govnih.gov
Research into hydrogen-bonded liquid crystals has shown that mixtures of molecules, such as 4-n-alkyl benzoic acids and cyano-substituted anilines, can induce the formation of smectic A (SmA) mesophases. nih.gov The phase behavior is highly dependent on the molecular structure, including the length of flexible alkyl chains. nih.gov For example, thermograms of some complexes show distinct endothermic peaks corresponding to crystal-to-SmA and SmA-to-isotropic liquid phase transitions. nih.gov In some cases, multiple liquid crystal phases, such as smectic C (SmC) and nematic (N) phases, can be observed. nih.govijs.si The study of these phase transitions provides fundamental insights into the relationship between molecular structure and macroscopic material properties, which is crucial for the design of new liquid crystalline materials. nih.govcapes.gov.br
Photo-Switching and Photoisomerization Phenomena in Related Azobenzene-Containing Benzoates
The photochromic behavior of azobenzene (B91143) and its derivatives has been a subject of intense scientific scrutiny due to their ability to undergo reversible isomerization between a thermally stable trans (E) configuration and a metastable cis (Z) configuration. nih.gov This transformation, triggered by light, alters the molecule's geometry, dipole moment, and absorption spectrum, making azobenzene-containing compounds ideal candidates for molecular switches in various applications. nih.govresearchgate.net When a benzoate moiety is incorporated into an azobenzene structure, the resulting molecule's photo-switching properties can be finely tuned.
The core of this phenomenon lies in the N=N double bond, which can be isomerized from trans to cis upon irradiation with UV light (typically around 365 nm). researchgate.net The reverse process, from cis back to the stable trans form, can be induced by visible light (around 450 nm) or can occur thermally in the dark. researchgate.netrsc.org The distance between the two aromatic rings changes significantly during this process, shrinking from about 9.0 Å in the trans form to 5.5 Å in the cis form. researchgate.net
Research into asymmetrically substituted azobenzene-benzoates has revealed how different functional groups influence the isomerization kinetics. For instance, a study on 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) found a slow isomerization rate. However, by methylating the hydroxyl group to create methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2), the isomerization rate under visible light was enhanced by an order of magnitude. nih.gov This highlights the sensitivity of the photo-switching process to the electronic nature of the substituents on the benzoate and phenyl rings. nih.gov Computational studies suggest that the isomerization proceeds through a rotational mechanism, requiring excitation to the second excited state (S2). nih.gov
These tunable photo-responsive characteristics make azobenzene-containing benzoates promising for integration into polymers, creating "smart materials" for applications such as optical data storage, photo-active artificial muscles, and light-triggered drug delivery systems. nih.govmcgill.ca
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.comtandfonline.com Benzoate derivatives, including structures analogous to this compound, are excellent building blocks for such assemblies due to their capacity for multiple, specific interactions.
Low molecular weight organogelators (LMWGs) are small molecules capable of immobilizing a large volume of an organic solvent, forming a gel. nih.gov This process is driven by the self-assembly of the gelator molecules into a three-dimensional network through non-covalent forces. Benzoate-containing compounds have been successfully designed as organogelators.
For example, researchers have used myo-inositol, a sugar mimic, to develop a class of gelators where regioselective acylation with benzoate groups led to compounds that could congeal nonpolar solvents and oils. nih.gov The resulting gels showed high thermal stability, indicating a well-ordered and robust gelator network. nih.gov Similarly, other carbohydrate-based structures appended with benzoate moieties have demonstrated the ability to gelate aromatic solvents. nih.gov
The general mechanism involves the dissolution of the gelator in a solvent at an elevated temperature. Upon cooling, the solubility decreases, and the gelator molecules begin to aggregate. This aggregation is not random precipitation; instead, it proceeds in a directional manner, often forming elongated, fibrous structures. These fibers entangle and create a network that traps the solvent molecules, leading to the formation of a semi-solid gel. nih.gov The presence of functional groups like hydroxyl (-OH) and ester (-COO-) on benzoate derivatives is crucial for establishing the necessary hydrogen bonds and dipole-dipole interactions that guide this self-assembly process. mdpi.com
The formation of ordered supramolecular structures, whether in crystals or gels, is governed by a subtle interplay of various non-covalent interactions. mdpi.comnih.gov These forces, though individually weak, collectively dictate the three-dimensional arrangement of molecules. mdpi.com For benzoate derivatives, the key interactions include:
Hydrogen Bonding: This is a dominant force, especially when hydroxyl groups are present, as in this compound. O-H···O hydrogen bonds are common, linking molecules into chains, sheets, or more complex networks. mdpi.comnih.gov Weaker C-H···O interactions also contribute significantly to the stability of the crystal packing. mdpi.comresearchgate.net
π-π Stacking: The aromatic rings of the benzoate group can interact with each other through π-π stacking. In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, for instance, π-π stacking interactions link molecular dimers into infinite sheets. mdpi.com
Dipole-Dipole Interactions: The ester group in benzoate derivatives creates a significant dipole moment, leading to electrostatic interactions that help orient the molecules within the supramolecular structure. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. Studies on related heterocyclic molecules show that interactions involving hydrogen atoms (H···H, N···H, O···H) often account for the largest contributions to the crystal packing, underscoring the importance of hydrogen bonding. researchgate.netnih.gov The combination of these forces allows benzoate esters to self-assemble into highly ordered and functional materials. mdpi.comtandfonline.com
Role as Chemical Intermediates in the Synthesis of Specialty Chemicals
Benzoate esters like this compound serve as versatile chemical intermediates in organic synthesis. organic-chemistry.org Their ester and hydroxyl functionalities provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecules and specialty chemicals.
The ester group can be readily transformed. For example, trans-esterification , the reaction of an ester with an alcohol in the presence of an acid or base catalyst, can be used to convert one ester into another. libretexts.org This is useful for modifying the properties of the molecule, such as its volatility or solubility. The ester can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or converted to an aldehyde using milder reagents like diisobutylaluminum hydride (DIBAH). libretexts.org Furthermore, reaction with ammonia (B1221849) or amines (aminolysis) transforms the ester into an amide. libretexts.org
The hydroxyl group on the butoxy side chain is also a key reactive handle. It can undergo esterification or etherification to attach other molecular fragments. A pertinent example is the synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, a potential organogelator for oil spill remediation. mdpi.com In this synthesis, the starting material, ethyl 4-hydroxybenzoate (B8730719), which is an analog of the title compound, undergoes a Williamson etherification. The hydroxyl group is deprotonated and reacts with a long-chain bromo-amide to form the final product. mdpi.com
These reactions demonstrate how the foundational structure of a hydroxy-substituted benzoate ester can be elaborated upon to create specialty chemicals with tailored properties, such as the potential organogelator mentioned or other complex molecules for materials science and pharmaceutical applications. mdpi.comuwlax.edusciencemadness.org
Application in Solvents and Chemical Additives (e.g., Plasticizers, Ink Solvents)
Benzoate esters are widely utilized as specialty additives in various industrial formulations, primarily due to their high solvating power, low volatility, and compatibility with a range of polymers. google.comchempoint.comindusvalleychemical.com
As plasticizers , benzoate esters are added to polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, durability, and fluidity. google.comindusvalleychemical.com They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature of the material. This makes the polymer less brittle. Benzoate esters are considered high-solvating plasticizers and are often used in applications like vinyl flooring, wall coverings, adhesives, and sealants. indusvalleychemical.com They are increasingly seen as alternatives to some phthalate (B1215562) plasticizers. indusvalleychemical.com The effectiveness of a plasticizer depends on its compatibility with the polymer; the structure of compounds like this compound, with both polar (ester, hydroxyl) and non-polar (aromatic ring, alkyl chain) regions, suggests good compatibility with various polymer systems. google.comchempoint.com
In the formulation of inks , particularly for flexographic and gravure printing, benzoate esters can be used as both a plasticizer and a high-boiling point solvent. google.comspecialchem.com In solvent-based ink formulations, solvents are categorized as active solvents, which dissolve the binder resin, and diluents. google.com Benzoate esters can act as part of the solvent system, helping to maintain the viscosity and flow of the ink. google.comnih.gov Their low volatility is advantageous as it prevents the ink from drying too quickly on the printing press, while still allowing for efficient drying on the substrate. nih.gov In some ink formulations for flexible packaging, a benzoate plasticizer is explicitly listed as a component to ensure the flexibility of the final printed film. specialchem.com The use of benzoate salts and esters has also been noted in various ink and coating compositions. google.com
| Application | Function | Key Properties | Example Formulations |
| Plasticizers | Increases flexibility and fluidity of polymers | High solvating power, low volatility, good compatibility | PVC compounds, adhesives, sealants, caulks google.comindusvalleychemical.com |
| Ink Solvents | Dissolves binder resin, controls viscosity and drying time | High boiling point, good solvency for resins | Solvent-based flexographic and gravure inks google.comspecialchem.com |
| Chemical Additives | Modifier for various polymer systems | Improves tear strength, rebound, and reduces swell | Cast polyurethanes, hot melt adhesives chempoint.comhallstarindustrial.com |
Environmental Fate and Considerations in Chemical Systems
Abiotic Environmental Transformation and Persistence Studies
Limited specific data exists on the abiotic environmental transformation and persistence of Ethyl 4-(2-hydroxybutoxy)benzoate. However, insights can be drawn from the known behavior of related benzoate (B1203000) compounds. Benzoates, as a class of chemicals, are generally recognized as being readily biodegradable epa.govchemrxiv.orgregulations.gov. The environmental fate of such compounds is influenced by processes like hydrolysis and photolysis, although the specific rates for this compound are not documented in available literature.
The structure of this compound, featuring an ester linkage and a substituted benzene (B151609) ring, suggests potential pathways for abiotic degradation. The ester group could be susceptible to hydrolysis, breaking the molecule into 4-(2-hydroxybutoxy)benzoic acid and ethanol (B145695). The rate of this hydrolysis would be dependent on environmental conditions such as pH and temperature.
Furthermore, the benzene ring, a common chromophore, suggests that photolysis, or degradation by sunlight, could be a potential transformation pathway in sunlit surface waters or on terrestrial surfaces. However, without specific studies on this compound, its persistence in the environment remains unquantified.
Table 1: General Environmental Fate Characteristics of Benzoate Compounds
| Property | General Finding for Benzoates | Citation |
| Biodegradability | Readily biodegradable | epa.govchemrxiv.orgregulations.gov |
| Hydrolysis | Potential degradation pathway for ester derivatives | |
| Photolysis | Potential degradation pathway for aromatic compounds | |
| Bioaccumulation | Generally low potential | epa.gov |
It is important to note that while these general principles apply to benzoates, the specific side chain of this compound could influence its environmental behavior. Further research is necessary to determine its specific abiotic transformation pathways and persistence.
Occurrence and Distribution in Non-Biological Environmental Compartments
There is currently no available information from the conducted searches regarding the specific occurrence and distribution of this compound in non-biological environmental compartments, such as its use as a material component or its presence as a contaminant.
For related benzoate compounds, their distribution in the environment is largely influenced by their physical and chemical properties. For instance, the distribution of benzoates is modeled to favor soil and water compartments epa.gov. Given the expected water solubility of this compound due to its hydroxyl and ester groups, it would likely be mobile in aqueous environments if released.
The use of other benzoate esters in various industrial and commercial products could potentially lead to their release into the environment through wastewater or improper disposal. However, without specific production and use data for this compound, its potential for environmental release and subsequent distribution cannot be determined.
Future Research Directions and Unexplored Avenues for Ethyl 4 2 Hydroxybutoxy Benzoate
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of trace levels of Ethyl 4-(2-hydroxybutoxy)benzoate in various matrices will be crucial for its potential applications and for understanding its environmental fate. Future research should focus on developing highly sensitive and selective analytical methods.
Currently, the analysis of similar benzoate (B1203000) esters and compounds with hydroxyl and ether functionalities relies heavily on chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the separation and quantification of such compounds. For instance, GC coupled with mass spectrometry (GC-MS) is effective for volatile and thermally stable molecules, including some sulfonate esters, which share some structural similarities. americanpharmaceuticalreview.com However, the thermal lability of the 2-hydroxybutoxy group might necessitate derivatization to improve stability and volatility for GC analysis. americanpharmaceuticalreview.com
Future advancements could explore the use of normal-phase HPLC (NP-HPLC) and supercritical fluid chromatography (SFC) to analyze the compound without the need for derivatization, which is particularly useful for molecules that are not stable in the aqueous mobile phases typically used in reverse-phase HPLC. americanpharmaceuticalreview.com
Table 1: Potential Advanced Analytical Techniques for this compound
| Technique | Principle | Potential Advantages for Trace Analysis |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and selectivity, suitable for complex matrices. |
| GC-MS with Derivatization | Gas chromatography-mass spectrometry following chemical modification to increase volatility and thermal stability. | Established technique with extensive libraries for compound identification. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for chromatographic separation. | Lower viscosity and higher diffusivity of the mobile phase can lead to faster and more efficient separations. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency and low sample volume requirements. |
Exploration of Novel Synthetic Methodologies
The synthesis of this compound and its derivatives is a key area for future exploration. Traditional synthesis would likely involve the etherification of ethyl p-hydroxybenzoate with a suitable four-carbon diol derivative. While effective, this method can sometimes lack selectivity and may require harsh reaction conditions.
Future research should investigate more innovative and sustainable synthetic routes. For example, recent advancements in ether synthesis include the reduction of esters directly to ethers using reagents like titanium tetrachloride and bh3-nh3, which could offer milder reaction conditions. youtube.com Another promising area is the use of photoredox catalysis to form carbon-centered radicals from alcohols, which could then be used to construct the ether linkage in a more controlled manner. youtube.com
Furthermore, the use of greener catalysts, such as neodymium sesquioxide, has been reported for the synthesis of ethyl p-hydroxybenzoate and could potentially be adapted for the synthesis of its derivatives, offering advantages like high catalytic activity, ease of operation, and reduced environmental impact. google.com
Table 2: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages |
| Williamson Ether Synthesis | Ethyl p-hydroxybenzoate, 1-chloro-2-hydroxybutane, Base | Well-established and versatile method. |
| Reductive Etherification of Esters | Ethyl 4-formylbenzoate, Butane-1,2-diol, Reducing agents | Milder conditions, potential for stereocontrol. |
| Photoredox-Mediated Synthesis | Photocatalyst, Light, Alcohol precursors | High functional group tolerance, novel reactivity. |
| Green Catalysis | Neodymium sesquioxide, Ethyl p-hydroxybenzoate, Butylene oxide | Environmentally benign catalyst, potentially high yield. |
Integration of Machine Learning and Artificial Intelligence in Material Design
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials science by accelerating the discovery and design of new materials with tailored properties. nih.govyoutube.com For this compound, these computational tools can be employed to predict its physicochemical properties and to guide the design of novel functional materials based on its structure.
By training ML models on large datasets of existing molecules, it is possible to predict properties such as solubility, melting point, and even biological activity. researchgate.net This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error. nih.gov For instance, generative models can propose novel molecular structures derived from this compound with optimized properties for specific applications, such as liquid crystals or polymer additives. nih.gov
Furthermore, AI can assist in retrosynthetic analysis, suggesting efficient synthetic pathways to target molecules, a feature that would be invaluable for exploring the chemical space around this compound. youtube.com The integration of AI with automated robotic experimentation platforms, creating "self-driving labs," could further accelerate the pace of discovery in this area. rsc.org
Design of Next-Generation Functional Materials with Tunable Properties
The unique combination of a rigid aromatic core and a flexible, functionalized side chain in this compound makes it an attractive building block for the design of next-generation functional materials.
One promising avenue is the development of supramolecular hydrogels. The benzene-1,3,5-tricarboxamide (B1221032) (BTA) core, which is structurally related to the benzoate portion of the molecule, is known to form hydrogels through self-assembly. acs.org By incorporating the 2-hydroxybutoxy group, it may be possible to create novel hydrogelators with tunable properties, such as responsiveness to temperature or pH, which could have applications in drug delivery and tissue engineering. acs.org
Another area of interest is the creation of porous materials like covalent organic frameworks (COFs). The targeted fluorination of the backbone of COFs has been shown to be a potent strategy for engineering materials with specific gas separation properties. acs.org Similarly, the functional groups on this compound could be exploited to create COFs with tailored pore environments for applications in catalysis, sensing, or gas storage. The hydroxyl group, in particular, could serve as a site for post-synthetic modification, allowing for the fine-tuning of the material's properties.
Table 3: Potential Functional Materials Derived from this compound
| Material Type | Potential Application | Key Structural Feature |
| Liquid Crystals | Displays, Sensors | Anisotropic molecular shape and intermolecular interactions. |
| Polymer Additives | Plasticizers, UV stabilizers | Compatibility with polymer matrices and specific functional groups. |
| Supramolecular Gels | Drug delivery, Tissue engineering | Self-assembly into fibrous networks driven by non-covalent interactions. |
| Covalent Organic Frameworks (COFs) | Gas storage, Catalysis | Porous crystalline structure with tunable functionality. |
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(2-hydroxybutoxy)benzoate, and how are intermediates characterized?
Answer:
The synthesis typically involves esterification or substitution reactions. For example, analogous benzoate derivatives are synthesized via multi-step protocols:
- Step 1: Reacting ethyl 4-aminobenzoate with reagents like tetramethylthiuram disulfide to form intermediates (e.g., thiourea derivatives) .
- Step 2: Purification via column chromatography using ethyl acetate/hexane gradients to isolate intermediates .
- Characterization:
Basic: What spectroscopic methods are critical for confirming the purity and structure of this compound?
Answer:
Key methods include:
- 1H/13C NMR: Assign proton environments (e.g., hydroxybutoxy chain protons at δ 3.5–4.3 ppm) and carbon types (e.g., ester carbonyl at ~165 ppm) .
- FT-IR: Detects ester (C=O), ether (C-O-C), and hydroxyl (O-H) groups .
- Elemental microanalysis: Validates C, H, N, and S content (±0.3% theoretical values) .
- Melting point analysis: Ensures consistency with literature values (e.g., deviations >2°C indicate impurities) .
Advanced: How can reaction conditions be optimized to minimize by-products during this compound synthesis?
Answer:
By adjusting:
- Temperature: Higher temperatures (e.g., 60°C for N-alkylation) accelerate reactions but may require cooling to suppress side reactions .
- Reagent ratios: A 1.2:1:4.6 ratio of triethylamine:benzocaine:1-bromobutane reduces dibutyl by-products from 15% to <5% .
- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic systems .
- Real-time monitoring: Inline FT-IR or HPLC tracks intermediate formation and guides quenching timing .
Advanced: What computational approaches predict the electronic properties of this compound derivatives for material science?
Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess charge transport efficiency (e.g., for OLED applications) .
- Solvatochromic studies: Correlate solvent polarity with absorption/emission shifts to evaluate dipole moments (e.g., Δμ = 5–10 D for substituted benzoates) .
- Molecular dynamics simulations: Model polymer matrix interactions to predict thermal stability (e.g., decomposition thresholds >250°C) .
Advanced: How do co-initiators influence the polymerization efficiency of resins containing this compound derivatives?
Answer:
- Amine reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate-based amines due to stronger electron-donating groups, achieving >80% degree of conversion in resin cements .
- Synergy with photoinitiators: Diphenyliodonium hexafluorophosphate (DPI) enhances radical generation but requires a 1:2 camphorquinone/amine ratio for optimal crosslinking .
- Analytical validation: Use FT-NIR spectroscopy to quantify unreacted monomers and assess curing kinetics .
Advanced: What strategies resolve contradictions in bioactivity data for this compound derivatives?
Answer:
- Dose-response validation: Replicate assays across multiple cell lines (e.g., IC50 variations in cancer cells may reflect membrane permeability differences) .
- Metabolite profiling: LC-MS identifies active metabolites (e.g., hydrolyzed benzoic acid derivatives) that may contribute to observed effects .
- Crystallography: Resolve stereochemical ambiguities (e.g., SHELX-refined structures confirm spatial arrangements critical for receptor binding) .
Advanced: How is high-throughput screening applied to study this compound derivatives?
Answer:
- Automated synthesis: Microreactor arrays generate 50–100 derivatives/day via parallel esterification and etherification .
- Biological assays: 96-well plate formats test antimicrobial activity (e.g., MIC values against S. aureus) with robotic liquid handling .
- Data analysis: Machine learning (e.g., random forest models) links structural descriptors (e.g., LogP, polar surface area) to activity trends .
Advanced: What crystallographic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- Single-crystal X-ray diffraction (SXRD): SHELXL refines structures to R-factors <0.05, confirming bond lengths/angles (e.g., C-O ether bonds at 1.42 Å) .
- Twinned data refinement: SHELXPRO handles pseudo-merohedral twinning in low-symmetry crystals .
- Powder XRD: Rietveld analysis verifies phase purity in bulk samples (e.g., absence of polymorphic impurities) .
Basic: What are the primary applications of this compound in academic research?
Answer:
- Organic synthesis: Building block for heterocycles (e.g., thiazole- and oxazole-linked derivatives) .
- Material science: Co-initiator in photopolymerizable resins for dental or industrial coatings .
- Medicinal chemistry: Scaffold for antitumor agents (e.g., IC50 = 10–50 μM in HepG2 cells) .
Advanced: How do substituents on the benzoate ring modulate the biological activity of this compound derivatives?
Answer:
- Electron-withdrawing groups (EWGs): Nitro or cyano substituents at the para position enhance antimicrobial activity (e.g., MIC = 2–8 μg/mL against E. coli) .
- Hydrophobic chains: Longer alkoxy groups (e.g., hexyloxy) improve blood-brain barrier penetration in CNS drug candidates .
- Quantitative Structure-Activity Relationship (QSAR): Hammett σ constants correlate substituent effects with logP and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
